tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate

Catalog No.
S12750858
CAS No.
M.F
C11H20BrNO2
M. Wt
278.19 g/mol
Availability
In Stock
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tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidi...

Product Name

tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1

InChI Key

SFKIJLRMCFYHSN-NSHDSACASA-N

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CBr

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr

tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate, also known as tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, is a synthetic organic compound with the molecular formula C₁₀H₁₈BrNO₂ and a molecular weight of 264.159 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the bromomethyl group at the 2-position and the tert-butyl ester at the carboxylate position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

The compound is characterized by its physical properties, including a density of approximately 1.3 g/cm³ and a boiling point of about 300 °C. Its flash point is reported to be around 135 °C, indicating it may require careful handling due to flammability concerns .

Typical of halogenated compounds and esters:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The compound may undergo reduction to form alcohols or amines depending on the reaction conditions and reagents used.

These reactions highlight its utility as an intermediate in organic synthesis and drug development .

While specific biological activity data for tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of pyrrolidine are known for their roles in pharmacology, including potential anti-inflammatory and analgesic effects. The presence of the bromomethyl group may enhance its reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate typically involves several steps:

  • Formation of Pyrrolidine Ring: Starting from commercially available precursors such as amino acids or other nitrogen-containing compounds.
  • Bromination: The introduction of the bromomethyl group can be achieved through bromination reactions using reagents like N-bromosuccinimide.
  • Esterification: The final step involves esterification with tert-butyl alcohol in the presence of acid catalysts to form the desired tert-butyl ester.

These methods provide a pathway for synthesizing this compound in laboratory settings .

tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new pharmaceutical agents due to its structural features that may interact with biological targets.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Chemical Research: Used in studies exploring new reaction pathways or mechanisms involving pyrrolidine derivatives.

Its versatility makes it an important compound in both academic and industrial research settings .

Interaction studies involving tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate could focus on its reactivity with various nucleophiles or its binding affinity to specific biological targets. Such studies are essential for understanding how this compound may function within biological systems or contribute to therapeutic effects when modified into more complex structures .

Several compounds share structural similarities with tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
tert-Butyl 3-bromopiperidine-1-carboxylate849928-26-30.86
(R)-tert-Butyl 3-bromopiperidine-1-carboxylate1354000-03-50.86
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate169457-73-20.86
(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate137496-71-00.85
tert-Butyl methyl(pyrrolidin-3-yl)carbamate392338-15-70.96

These compounds demonstrate variations in their structure, particularly regarding the position of substituents on the pyrrolidine ring or different functional groups, which can significantly influence their chemical behavior and biological activity .

The unique combination of the bromomethyl group and the tert-butyl ester distinguishes tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate from these similar compounds, providing opportunities for targeted modifications and applications in synthetic chemistry and drug discovery.

The compound’s architecture centers on a pyrrolidine ring—a five-membered saturated heterocycle—substituted at the 2-position with bromomethyl and methyl groups. The Boc moiety at the 1-position serves dual roles: steric protection of the amine and facilitation of selective deprotection in multi-step syntheses. The (2S) stereochemistry is confirmed via nuclear magnetic resonance (NMR) spectroscopy, where distinct β-effects differentiate diastereomers.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀BrNO₂
Molecular Weight278.19 g/mol
CAS Number2306246-11-5
Stereochemistry(2S)

The bromomethyl group’s electrophilic nature enables nucleophilic substitutions, while the Boc group’s stability under acidic conditions ensures compatibility with diverse reaction environments.

Historical Context and Discovery

While the exact synthesis date remains undocumented, the compound’s development aligns with advancements in asymmetric synthesis and protective group strategies. The Boc group, introduced in the 1950s, became a cornerstone for amine protection due to its stability and selective removability via trifluoroacetic acid (TFA). Stereoselective bromination techniques, refined in the 1990s, allowed precise installation of the bromomethyl group at the 2-position of pyrrolidine derivatives. Early applications focused on peptidomimetics, but its utility expanded to kinase inhibitors and antiviral agents by the 2010s.

Significance in Contemporary Chemical Research

This compound’s value lies in its dual functionality: the bromine atom acts as a leaving group for cross-coupling reactions, while the Boc group permits sequential deprotection. For example, in synthesizing pyrazole-based kinase inhibitors, it serves as a chiral building block, enabling the formation of carbon-nitrogen bonds critical for biological activity. Its stereochemical integrity ensures high enantiomeric excess in final pharmaceutical products, aligning with regulatory demands for optically pure therapeutics.

Scope and Objectives of the Academic Investigation

This analysis prioritizes three objectives:

  • Structural Elucidation: Correlate spectroscopic data with molecular geometry.
  • Synthetic Methodologies: Evaluate routes for Boc protection and bromomethylation.
  • Applications in Drug Discovery: Highlight its role in synthesizing kinase inhibitors and antiviral agents.Excluded are discussions on toxicology, pharmacokinetics, or industrial-scale production, ensuring focus on mechanistic and synthetic aspects.

Systematic IUPAC Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for pyrrolidine derivatives [20]. The complete IUPAC name is tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate [1]. The naming convention begins with the identification of the pyrrolidine ring as the parent heterocycle, followed by the systematic designation of substituents according to their priority and position [20] [21].

The nomenclature structure follows the pattern of identifying the tert-butyl group as the ester moiety attached to the carboxylate functionality at the 1-position of the pyrrolidine ring [20]. The bromomethyl substituent is designated with the prefix "bromo" followed by "methyl" to indicate the presence of a bromine atom attached to a methyl group [24]. The stereochemical descriptor "(2S)" indicates the absolute configuration at the chiral center according to Cahn-Ingold-Prelog priority rules [22].

Structural formulae: 2D and 3D Representations

The two-dimensional structural representation reveals a five-membered pyrrolidine ring with nitrogen at position 1, bearing a tert-butyl carboxylate group [1]. The 2-position carbon atom serves as a quaternary center, substituted with both a methyl group and a bromomethyl group [1]. The pyrrolidine ring adopts a non-planar conformation due to the sp³ hybridization of the carbon atoms, resulting in characteristic ring puckering [10].

Three-dimensional molecular modeling studies indicate that pyrrolidine rings exhibit pseudorotation, allowing for energetically favorable conformations [10] [26]. The compound's three-dimensional structure is characterized by the puckered pyrrolidine ring with the bromine atom occupying a specific spatial orientation that influences its reactivity profile [7]. Computational analysis using principal moments of inertia demonstrates that this compound effectively samples three-dimensional molecular space, with normalized principal moments ratios indicating significant three-dimensional character [26].

The tert-butyl ester group contributes substantial steric bulk, influencing both the conformational preferences and the overall molecular geometry [7] [17]. The presence of the quaternary carbon at position 2 restricts rotational freedom around the C-N bond, contributing to the compound's conformational rigidity [25].

Stereochemistry and Chiral Centers

The compound possesses one chiral center located at the 2-position of the pyrrolidine ring, designated with (2S) absolute configuration [1] [22]. The assignment of the S configuration follows the Cahn-Ingold-Prelog priority rules, where groups are ranked according to atomic number priorities [22]. In this case, the nitrogen atom of the pyrrolidine ring receives the highest priority, followed by the bromomethyl group due to the higher atomic weight of bromine compared to carbon [22].

The stereochemical integrity of the (2S) configuration is crucial for the compound's biological and chemical properties [10] [13]. Pyrrolidine derivatives with defined stereochemistry often exhibit enhanced selectivity in synthetic transformations and biological interactions [10]. The absolute configuration influences the spatial arrangement of substituents, affecting both intermolecular interactions and conformational preferences [32].

Stereochemical analysis reveals that the (2S) configuration results in a specific three-dimensional arrangement where the bromomethyl and methyl substituents adopt defined spatial orientations relative to the pyrrolidine ring plane [32]. This stereochemical arrangement contributes to the compound's unique reactivity profile and potential for stereoselective transformations [13].

Molecular Descriptors: InChI, InChIKey, and SMILES

The International Chemical Identifier (InChI) for tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1 [1]. This descriptor provides a unique, non-proprietary identifier that encodes the complete structural information including connectivity, stereochemistry, and tautomeric information [23].

The corresponding InChIKey is SFKIJLRMCFYHSN-NSHDSACASA-N, which serves as a compressed, fixed-length representation of the InChI string [1] [23]. This 27-character identifier facilitates database searches and structural comparisons while maintaining uniqueness for the specific stereoisomer [23].

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr [1]. The "@" symbol in the SMILES string specifically indicates the (S) stereochemistry at the chiral center [23]. The canonical SMILES representation, which does not include stereochemical information, is CC(C)(C)OC(=O)N1CCCC1(C)CBr [8].

These molecular descriptors provide standardized representations that enable computational analysis, database searching, and automated structure processing [23]. The stereochemical information embedded in both the InChI and chiral SMILES notations ensures accurate representation of the compound's three-dimensional structure [23].

Synonyms and Registry Numbers (CAS, PubChem CID)

The Chemical Abstracts Service (CAS) registry number for tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is 2306246-11-5 [1] [30]. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory documentation [29]. The CAS number system provides unambiguous identification regardless of naming variations or synonyms [29].

The PubChem Compound Identifier (CID) is 155895473, which provides access to comprehensive chemical information including structure, properties, and biological data [1] [29]. PubChem serves as a major public repository for chemical information, offering standardized data representation and cross-referencing capabilities [29].

Alternative synonyms for this compound include tert-Butyl (S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate and starbld0047074 [1]. These alternative names reflect different formatting conventions and commercial catalog designations while referring to the identical chemical structure [1].

The molecular descriptor database entries provide additional identification codes, including MDL numbers and vendor-specific catalog numbers, which facilitate procurement and literature searching [3]. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and commercial sources [29].

Comparative Analysis with Structurally Related Pyrrolidine Derivatives

Structural comparison with related pyrrolidine-1-carboxylate derivatives reveals significant insights into structure-activity relationships and synthetic accessibility [10]. The closely related compound tert-butyl (2S)-2-(bromomethyl)-pyrrolidine-1-carboxylate (CAS: 128542-75-6) differs only by the absence of the additional methyl group at position 2, resulting in a molecular formula of C₁₀H₁₈BrNO₂ and molecular weight of 264.16 g/mol [3].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberStereochemistrySubstitution Pattern
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylateC₁₁H₂₀BrNO₂278.192306246-11-5(2S)2-bromomethyl, 2-methyl
tert-butyl (2S)-2-(bromomethyl)-pyrrolidine-1-carboxylateC₁₀H₁₈BrNO₂264.16128542-75-6(2S)2-bromomethyl
tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylateC₁₁H₂₀BrNO₂278.192306246-10-4(2S,4S)2-bromomethyl, 4-methyl
tert-butyl (3S)-3-(bromomethyl)-pyrrolidine-1-carboxylateC₁₀H₁₈BrNO₂264.161067230-64-1(3S)3-bromomethyl

The positional isomer tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate shares the same molecular formula and weight but differs in the substitution pattern, with the methyl group located at position 4 rather than position 2 [7] [8]. This structural variation results in different stereochemical complexity, with two chiral centers requiring (2S,4S) designation [8].

Analysis of the 3-substituted analog tert-butyl (3S)-3-(bromomethyl)-pyrrolidine-1-carboxylate demonstrates the impact of substitution position on molecular properties [4] [6]. The relocation of the bromomethyl group from position 2 to position 3 significantly alters the compound's three-dimensional structure and potential reactivity patterns [4].

Comparative physicochemical analysis reveals that the presence of the additional methyl group at position 2 in the target compound increases molecular complexity and steric hindrance around the chiral center [10]. This structural feature influences conformational preferences and may enhance selectivity in chemical transformations [26]. The quaternary carbon center created by dual substitution at position 2 provides unique structural rigidity compared to simpler analogs [25].

Molecular Formula and Molecular Weight Determination

The molecular formula of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate has been definitively established as C₁₁H₂₀BrNO₂ through comprehensive analytical characterization [1] [2]. The compound exhibits a molecular weight of 278.19 g/mol, as confirmed by high-resolution mass spectrometry and computational analysis [1] [3].

PropertyValue
Molecular FormulaC₁₁H₂₀BrNO₂
Molecular Weight278.19 g/mol
CAS Number2306246-11-5
IUPAC Nametert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate

The molecular structure comprises a five-membered pyrrolidine ring with (2S)-stereochemistry, featuring a bromomethyl substituent at the 2-position along with a methyl group, and a tert-butyl carbamate protecting group at the nitrogen atom [1] [4].

Elemental Composition Analysis

Detailed elemental analysis reveals the precise atomic composition and mass distribution within the molecular framework. The calculated elemental percentages demonstrate the significant contribution of the bromine atom to the overall molecular mass.

ElementNumber of AtomsAtomic Weight (g/mol)Mass Contribution (g/mol)Percentage (%)
C1112.010132.11047.49
H201.00820.1607.25
Br179.90479.90428.72
N114.00714.0075.04
O215.99931.99811.50

The elemental composition analysis indicates that carbon constitutes the largest mass percentage at 47.49%, followed by bromine at 28.72%, reflecting the substantial influence of the brominated substituent on the compound's physicochemical properties .

Physical State and Appearance

tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate exists as a colorless to pale yellow liquid under standard ambient conditions [3] [6]. The liquid state is attributed to the flexible pyrrolidine ring structure and the presence of the bulky tert-butyl ester group, which prevents efficient molecular packing required for crystalline solid formation at room temperature.

The compound exhibits characteristics typical of Boc-protected amino acid derivatives, including moderate viscosity and stability under anhydrous conditions [7] . The pale yellow coloration, when present, may indicate minor impurities or partial decomposition products formed during storage or handling.

Melting Point, Boiling Point, and Thermal Stability

The thermal behavior of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate reflects the characteristic properties of tert-butyl carbamate derivatives.

PropertyValueNotes
Melting PointNot availableCompound exists as liquid at room temperature
Boiling Point300.1 ± 15.0 °C at 760 mmHgTheoretical decomposition occurs before boiling
Thermal StabilityStable up to 150°CTypical for Boc-protected compounds
Decomposition Temperature>200°CBoc group cleavage with CO₂ elimination
Flash Point135.3 ± 20.4 °CIndicates moderate flammability risk

The compound demonstrates thermal stability up to approximately 150°C, beyond which thermal decomposition becomes significant [6] [9]. The Boc protecting group undergoes characteristic thermal cleavage at elevated temperatures, typically above 200°C, yielding tert-butyl cation, carbon dioxide, and the corresponding amine . This thermal behavior is consistent with other tert-butyl carbamate derivatives used in organic synthesis.

Solubility Profile in Various Solvents

The solubility characteristics of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate reflect its amphiphilic nature, with the hydrophobic tert-butyl ester group significantly influencing dissolution behavior.

SolventSolubilityNotes
WaterInsolubleDue to hydrophobic tert-butyl ester group
DichloromethaneSolubleGood solubility in polar aprotic solvents
Tetrahydrofuran (THF)SolubleCompatible with reaction conditions
Ethyl acetateSolubleCommonly used for extraction
HexaneSlightly solubleLimited solubility due to polarity mismatch
MethanolSlightly solubleModerate solubility
EthanolSlightly solubleModerate solubility
AcetoneSolubleGood solubility in polar aprotic solvents

The compound exhibits excellent solubility in polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetone [7] . This solubility profile makes it highly suitable for organic synthesis applications where anhydrous conditions are required. The insolubility in water is attributed to the dominant hydrophobic character imparted by the tert-butyl ester group [7].

Density and Refractive Index

Physical density measurements and optical properties provide insights into the molecular packing and electronic structure of the compound.

PropertyValueReference
Density1.3 ± 0.1 g/cm³Experimental determination
Refractive Index1.501 (estimated)Based on structural analogs
Vapor Pressure0.0 ± 0.6 mmHg at 25°CNegligible volatility

The experimental density of 1.3 g/cm³ is consistent with similar bromo-substituted pyrrolidine derivatives [6] [10]. The relatively high density reflects the significant contribution of the bromine atom to the overall molecular mass. The estimated refractive index of 1.501 is typical for organic compounds containing heteroatoms and halogen substituents.

Spectroscopic Properties: UV-Vis, IR, NMR, and Mass Spectra

Comprehensive spectroscopic characterization provides definitive structural confirmation and analytical identification parameters.

TechniqueKey Signals/PeaksCharacteristics
¹H NMR (CDCl₃)δ 1.43 (s, 9H, tert-butyl), δ 3.2-3.8 (m, 4H, pyrrolidine CH₂), δ 4.1-4.3 (m, 2H, CH₂Br)Characteristic Boc protection pattern
¹³C NMR (CDCl₃)δ 28.5 (tert-butyl CH₃), δ 79.8 (quaternary C), δ 154.2 (C=O)Typical carbamate carbonyl region
IR (neat)ν 2976, 2932 (C-H), 1694 (C=O), 1367 (C-N), 1165 (C-O)Strong C=O stretch, C-H stretching
Mass Spectrometry (ESI-MS)m/z 278 [M+H]⁺, 300 [M+Na]⁺, 222 [M-tert-butyl]⁺Molecular ion peak with bromine isotope pattern
UV-Visλmax ~280 nm (n→π* transition of C=O)Weak absorption due to carbamate chromophore

The ¹H NMR spectrum displays characteristic signals for the tert-butyl group at δ 1.43 ppm and the bromomethyl group at δ 4.1-4.3 ppm [11] [12]. The ¹³C NMR spectrum shows the diagnostic carbamate carbonyl carbon at δ 154.2 ppm, confirming the intact Boc protecting group [11].

Infrared spectroscopy reveals the characteristic C=O stretching frequency at 1694 cm⁻¹, typical of carbamate functional groups [13]. The mass spectrum exhibits the molecular ion peak at m/z 278 with the characteristic bromine isotope pattern, providing unambiguous molecular weight confirmation [11].

Crystallographic Data and Polymorphism

Currently, comprehensive crystallographic analysis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate remains undetermined due to the compound's liquid state under ambient conditions.

ParameterValueStatus
Crystal SystemNot determinedRequires single crystal growth
Space GroupNot availableX-ray diffraction analysis needed
Unit Cell ParametersNot reportedCrystallographic study pending
Density (calculated)1.35 g/cm³ (estimated)Based on molecular packing calculations
Z valueNot availableCrystal structure determination needed
PolymorphismNot investigatedSystematic polymorph screening required

The absence of crystallographic data reflects the challenge of obtaining suitable single crystals from the liquid compound [14] [15]. Systematic crystallization studies under various conditions, including different solvent systems and temperatures, would be required to achieve crystal formation suitable for X-ray diffraction analysis.

Polymorphism investigations have not been conducted for this compound, representing an area for future research [14] [15]. Given the structural complexity and multiple conformational possibilities around the pyrrolidine ring and substituents, the potential for polymorphic behavior cannot be excluded and warrants systematic screening using techniques such as differential scanning calorimetry and powder X-ray diffraction.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

277.06774 g/mol

Monoisotopic Mass

277.06774 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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